5-Methylmercapto-2'-deoxyuridine
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Overview
Description
5-Methylmercapto-2’-deoxyuridine is a structural analogue of thymidine, a nucleoside that is a building block of DNA. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus type 1 .
Preparation Methods
The synthesis of 5-Methylmercapto-2’-deoxyuridine involves the preparation of 5-mercaptouracil and its subsequent coupling with an α-chlorosugar. The process typically includes the preparation of 5-mercaptouracil disulfide, which is easier to isolate and store
Chemical Reactions Analysis
5-Methylmercapto-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The mercapto group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides.
Scientific Research Applications
5-Methylmercapto-2’-deoxyuridine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by being incorporated into cellular and viral DNA, where it acts as a substrate for enzymes leading to DNA synthesis. This incorporation impairs the biological function of the DNA, particularly in the case of herpes simplex virus type 1 .
Comparison with Similar Compounds
5-Methylmercapto-2’-deoxyuridine is similar to other nucleoside analogues such as:
5-Iododeoxyuridine: Another thymidine analogue with antiviral properties.
Cytosine Arabinoside: Used in cancer treatment.
Adenine Arabinoside: Also used for its antiviral properties. What sets 5-Methylmercapto-2’-deoxyuridine apart is its specific activity against herpes simplex virus type 1 and its incorporation into DNA at higher levels compared to thymidine.
Properties
CAS No. |
14985-32-1 |
---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-18-7-3-12(10(16)11-9(7)15)8-2-5(14)6(4-13)17-8/h3,5-6,8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,8+/m0/s1 |
InChI Key |
NQJYWLBQAUXGGI-SHYZEUOFSA-N |
Isomeric SMILES |
CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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